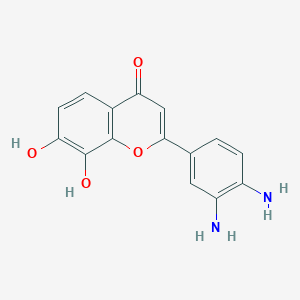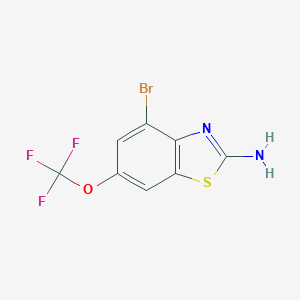
(2S,3aS,7aR)-Octahydro-1H-indol-2-carbonsäure
Übersicht
Beschreibung
Octahydroindole-2-Carboxylic Acid, also known as Octahydroindole-2-Carboxylic Acid, is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
The exact mass of the compound Octahydroindole-2-Carboxylic Acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Octahydroindole-2-Carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octahydroindole-2-Carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Bausteine
“(2S,3aS,7aR)-Octahydro-indol-2-carbonsäure” wird in der pharmazeutischen Industrie als Baustein verwendet . Es kann bei der Synthese verschiedener pharmazeutischer Medikamente eingesetzt werden.
Antibiotikaforschung
Diese Verbindung wurde in den Suchergebnissen der Antibiotikaforschung gefunden . Sie könnte potenziell bei der Entwicklung neuer Antibiotika eingesetzt werden.
Bakterienforschung
Sie taucht auch in den Suchergebnissen im Zusammenhang mit der Bakterienforschung auf . Dies deutet darauf hin, dass sie Anwendungen bei der Erforschung bakterieller Krankheiten oder der Entwicklung von Behandlungen dafür haben könnte.
CGRP-Rezeptor-Forschung
Die Verbindung ist mit der CGRP-Rezeptor-Forschung verbunden . Der CGRP-Rezeptor ist ein Ziel von Interesse bei der Migränebehandlung, daher könnte diese Verbindung potenziell bei der Entwicklung neuer Migränemedikamente eingesetzt werden.
Ferroportin-Forschung
Ferroportin ist ein Protein, das Eisen aus Zellen exportiert. Diese Verbindung wird in den Suchergebnissen im Zusammenhang mit Ferroportin gefunden , was darauf hindeutet, dass sie in der Forschung im Zusammenhang mit der Eisenhomöostase oder Eisenstoffwechselstörungen verwendet werden könnte.
Pilzforschung
Diese Verbindung taucht in den Suchergebnissen im Zusammenhang mit der Pilzforschung auf . Sie könnte potenziell bei der Erforschung von Pilzkrankheiten oder der Entwicklung von Antimykotika eingesetzt werden.
GCGR-Forschung
GCGR steht für Glukagonrezeptor, der ein Ziel für die Behandlung von Typ-2-Diabetes ist. Diese Verbindung ist mit der GCGR-Forschung verbunden , was darauf hindeutet, dass sie bei der Entwicklung neuer Diabetesbehandlungen eingesetzt werden könnte.
GLP-Rezeptor-Forschung
GLP-Rezeptoren sind an der Regulation des Appetits und des Glukosestoffwechsels beteiligt. Diese Verbindung ist mit der GLP-Rezeptor-Forschung verbunden , was darauf hindeutet, dass sie bei der Erforschung von Stoffwechselkrankheiten oder der Entwicklung neuer Behandlungen für Erkrankungen wie Fettleibigkeit oder Diabetes eingesetzt werden könnte.
Eigenschaften
IUPAC Name |
(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-RNJXMRFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C[C@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Oic?
A1: The molecular formula of Oic is C9H15NO2, and its molecular weight is 169.22 g/mol.
Q2: Is there spectroscopic data available for Oic?
A2: Yes, several studies have characterized Oic using techniques like 1H NMR, 13C NMR, and MS. For instance, one study utilized 1H, 13C, and 19F NMR chemical shift calculations to confirm the backbone structure and refine side chain conformations of a cyclic bradykinin antagonist mimic containing Oic []. Another study confirmed the structure of Perindopril erbumine, synthesized using Oic, through IR, 1H NMR, and MS analysis [].
Q3: How does modifying the structure of Oic affect its activity and potency?
A3: Studies exploring Oic as a proline substitute in bioactive peptides reveal significant structure-activity relationships. For example, incorporating Oic into angiotensin-converting enzyme (ACE) inhibitors resulted in compounds equipotent to Captopril and Enalapril, both in vitro and in vivo []. Incorporation of Oic into bradykinin antagonists demonstrated the importance of the N-terminal β-turn and hydrophobic character at the C-terminus for antagonist activity [, ]. Notably, Oic played a crucial role in achieving high potency, even in the absence of an aromatic amino acid at a critical position, challenging previous assumptions [].
Q4: Does the stereochemistry of Oic impact its biological activity?
A4: Yes, the stereochemistry of Oic significantly impacts its activity. Studies highlight the distinct conformational preferences and biological activities exhibited by different stereoisomers of Oic. For instance, researchers have successfully synthesized all cis-fused stereoisomers of Oic in enantiomerically pure forms, showcasing the importance of stereochemical control in drug design []. Furthermore, chiral ligand-exchange chromatography has been employed to separate three stereoisomers of Oic, underscoring the need for precise analytical techniques to differentiate and characterize these isomers [].
Q5: What are some applications of Oic in medicinal chemistry?
A5: Oic has been explored in various drug design contexts. One prominent example is its use as a key component in the synthesis of Perindopril, a commercially available ACE inhibitor used to treat hypertension [, , ]. Furthermore, researchers have synthesized novel crystalline forms of Perindopril using Oic as a starting material, potentially offering advantages in drug formulation and delivery []. Oic has also been explored in the development of bradykinin antagonists with potential applications in treating cancer and inflammation [, , , , ].
Q6: How is Oic used in the synthesis of Trandolapril?
A6: (2β,3aβ,7aα)-Octahydroindole-2-carboxylic acid serves as a crucial intermediate in the synthesis of Trandolapril, another ACE inhibitor used to treat hypertension. Researchers have developed and optimized synthetic routes to produce this specific Oic stereoisomer, demonstrating its importance in pharmaceutical development [, ].
Q7: What is known about the conformational flexibility of Oic?
A7: Studies employing quantum mechanical calculations and molecular dynamics simulations have provided insights into the conformational flexibility of Oic. Interestingly, while Oic displays rigidity in the gas phase, adopting primarily a γ-turn conformation, it exhibits significant flexibility in aqueous solutions, adopting helical, polyproline-II, and γ-turn motifs []. This solvent-induced conformational change has significant implications for Oic's interactions with biological targets.
Q8: Has computational chemistry been used to study Oic?
A8: Yes, computational methods like molecular dynamics and quantum mechanical calculations have been valuable tools in Oic research. These methods have helped elucidate the conformational preferences of different Oic stereoisomers in various solvents, providing valuable insights into their structure-activity relationships []. Researchers have also employed molecular modeling to investigate the interaction of Oic-containing peptides with biological targets like the bradykinin B2 receptor, aiding in the design of more potent and selective antagonists []. Additionally, computational studies have been employed to predict the hydrophobicity of Oic oligomers, supporting experimental observations and emphasizing the potential of Oic in constructing hydrophobic polyproline-II helices [].
Q9: Does Oic possess catalytic properties?
A9: Yes, recent research has explored the catalytic potential of Oic. One study investigated the use of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid as an organocatalyst in the asymmetric Michael addition of acetone to nitroolefins []. This research highlights the potential of Oic and its derivatives as chiral catalysts in asymmetric synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-](/img/structure/B57154.png)




![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)







